molecular formula C18H14BrNO B11656866 2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11656866
M. Wt: 340.2 g/mol
InChI Key: VNLLTFXMKPUNGH-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse pharmacological and material applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can be achieved through several methods. One common approach involves the cyclization of α-aminoalkylnaphthols or phenols with bromophenyl derivatives under specific conditions. For instance, a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light can be used. This method involves irradiating the reactants with white light-emitting diodes (LEDs) in dimethyl sulfoxide (DMSO) solvent at room temperature, leading to the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or the oxazine ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like DMSO or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazine derivatives, while substitution reactions can produce compounds with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific combination of a bromophenyl group and a naphtho[1,2-e][1,3]oxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14BrNO

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C18H14BrNO/c19-16-7-3-4-8-17(16)20-11-15-14-6-2-1-5-13(14)9-10-18(15)21-12-20/h1-10H,11-12H2

InChI Key

VNLLTFXMKPUNGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC=C4Br

Origin of Product

United States

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